(R)-2-Methylpiperazine

Catalog No.
S1973077
CAS No.
75336-86-6
M.F
C5H12N2
M. Wt
100.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Methylpiperazine

CAS Number

75336-86-6

Product Name

(R)-2-Methylpiperazine

IUPAC Name

(2R)-2-methylpiperazine

Molecular Formula

C5H12N2

Molecular Weight

100.16 g/mol

InChI

InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/t5-/m1/s1

InChI Key

JOMNTHCQHJPVAZ-RXMQYKEDSA-N

SMILES

CC1CNCCN1

Canonical SMILES

CC1CNCCN1

Isomeric SMILES

C[C@@H]1CNCCN1
(R)-2-Methylpiperazine, also known as R-MP, is a cyclic amine that has been widely used in various fields of research and industry. It is a chiral compound that exists in two stereoisomeric forms: (R) and (S). This paper will provide an overview of the physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of (R)-2-Methylpiperazine.
(R)-2-Methylpiperazine is an organic molecule with the chemical formula C5H12N2. It is a cyclic amine that has a piperazine ring with a methyl group attached to the second nitrogen atom. Piperazine is commonly used as a starting material in the synthesis of various drugs and medications, such as antipsychotics and anthelmintics.
(R)-2-Methylpiperazine is a colorless liquid that has a boiling point of 145 °C and a melting point of -55 °C. It has a density of 0.86 g/mL and a refractive index of 1.455 at 20°C. It is soluble in water and polar solvents such as ethanol and methanol. The chemical structure of (R)-2-Methylpiperazine allows it to form hydrogen bonds with other molecules, making it a useful compound in various chemical reactions.
(R)-2-Methylpiperazine can be synthesized by the reaction of piperazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of (R)-2-Methylpiperazine as a diastereomeric mixture. The stereochemistry of the compound can be determined using various spectroscopic methods such as nuclear magnetic resonance (NMR) and X-ray crystallography.
(R)-2-Methylpiperazine can be analyzed using various analytical techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). These techniques allow for the identification and quantification of (R)-2-Methylpiperazine in complex mixtures.
(R)-2-Methylpiperazine has been shown to exhibit various biological activities such as antitumor, antimicrobial, and antiviral properties. It has been reported to inhibit the growth of several cancer cell lines, including breast cancer and colon cancer. It has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.
(R)-2-Methylpiperazine has been shown to have low toxicity and is generally considered to be safe when used in scientific experiments. However, it is important to use caution when handling this compound, as it can cause skin and eye irritation.
(R)-2-Methylpiperazine has been widely used in various fields of research and industry. It has been used as a starting material in the synthesis of various drugs and medications, such as antipsychotics and anthelmintics. It has also been used as a building block in the synthesis of novel organic compounds for use in materials science and other applications.
The current state of research on (R)-2-Methylpiperazine is focused on its potential applications in various fields of research and industry. Researchers are investigating its use as a starting material in the synthesis of novel organic compounds for use in materials science and other applications. Additionally, studies are being conducted to investigate its potential biological activities and mechanisms of action.
(R)-2-Methylpiperazine has potential implications in various fields of research and industry. Its ability to form hydrogen bonds with other molecules makes it a useful compound in various chemical and biological reactions. Its potential applications include the development of novel drugs and medications, as well as the synthesis of new materials for use in industry.
Limitations:
(R)-2-Methylpiperazine has certain limitations that must be taken into consideration. It is a cyclic amine that is difficult to modify, which limits its use in certain chemical reactions. Additionally, its potential toxicity and safety concerns must be addressed when used in scientific experiments.
for research on (R)-2-Methylpiperazine include:
1. Developing new synthetic methods for the production of (R)-2-Methylpiperazine that are more efficient and cost-effective.
2. Investigating the potential biological activities and mechanisms of action of (R)-2-Methylpiperazine in greater detail.
3. Exploring the use of (R)-2-Methylpiperazine in the synthesis of novel organic compounds for use in materials science and other applications.
4. Investigating the safety and toxicity concerns associated with the use of (R)-2-Methylpiperazine in scientific experiments.
5. Developing new analytical methods for the detection and quantification of (R)-2-Methylpiperazine in complex mixtures.
6. Exploring the potential use of (R)-2-Methylpiperazine in the development of new drugs and medications.
(R)-2-Methylpiperazine is a cyclic amine that has potential implications in various fields of research and industry. Its ability to form hydrogen bonds with other molecules makes it a useful compound in various chemical and biological reactions. Its potential applications include the development of new drugs and medications, as well as the synthesis of new materials for use in industry. While its potential toxicity and safety concerns must be addressed, further research in this area could lead to significant advancements in science and technology.

XLogP3

-0.4

UNII

P4XU643R8W

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (97.83%): Flammable solid [Danger Flammable solids];
H314 (13.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

75336-86-6

Wikipedia

(R)-2-methylpiperazine

Dates

Modify: 2023-08-16

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